(2R)-2-(Tert-butoxycarbonylamino)-5,5-difluoro-hexanoic acid
CAS No.:
Cat. No.: VC18639707
Molecular Formula: C11H19F2NO4
Molecular Weight: 267.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19F2NO4 |
|---|---|
| Molecular Weight | 267.27 g/mol |
| IUPAC Name | (2R)-5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
| Standard InChI | InChI=1S/C11H19F2NO4/c1-10(2,3)18-9(17)14-7(8(15)16)5-6-11(4,12)13/h7H,5-6H2,1-4H3,(H,14,17)(H,15,16)/t7-/m1/s1 |
| Standard InChI Key | XUUGMBMDWZRWJV-SSDOTTSWSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CCC(C)(F)F)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CCC(C)(F)F)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
The compound features a chiral center at the second carbon atom (-configuration), a Boc-protected amino group, and two fluorine atoms at the fifth carbon position. This configuration imparts stereochemical specificity and influences its reactivity in synthetic pathways. The fluorine atoms introduce electronegativity and steric effects, which can modulate intermolecular interactions and metabolic stability .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 267.27 g/mol |
| CAS Number | 2350048-17-6 |
| IUPAC Name | (2R)-5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
| Density | 1.170 ± 0.06 g/cm³ (predicted) |
| Boiling Point | 370.9 ± 42.0 °C (predicted) |
The Boc group () serves as a temporary protective moiety for the amino group during peptide synthesis, preventing unwanted side reactions while enabling selective deprotection under acidic conditions.
Synthesis and Reaction Optimization
Enantioselective Synthesis
The first enantioselective synthesis of this compound was achieved through a multi-step process involving:
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Fluorination: Introduction of fluorine atoms via electrophilic or nucleophilic substitution.
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Boc Protection: Reaction with di-tert-butyl dicarbonate to shield the amino group .
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Chiral Resolution: Use of chiral auxiliaries or catalysts to ensure -configuration at C2 .
Key Reaction Conditions:
Table 2: Synthetic Yield and Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Fluorination | Selectfluor®, KHF₂ | 60–75% |
| Boc Protection | , DMAP | >90% |
| Coupling | HBTU, DIPEA | 45–60% |
Mechanistic Insights
The Boc group enhances solubility in organic solvents, facilitating peptide bond formation via carbodiimide-mediated coupling. Fluorine atoms stabilize adjacent carbocations, influencing reaction pathways and byproduct formation .
Applications in Medicinal Chemistry and Peptide Synthesis
Growth Hormone Secretagogues (GHS)
Incorporation of this compound into GHS analogs (e.g., compounds 10 and 16) resulted in:
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Increased In Vitro Potency: 3–5-fold enhancement in receptor binding affinity .
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Improved Pharmacokinetics: Extended half-life () in rat models due to reduced metabolic clearance .
Peptide Engineering
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Backbone Modification: Fluorine atoms enhance proteolytic resistance and membrane permeability.
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Orthogonal Protection: Boc deprotection with trifluoroacetic acid (TFA) enables sequential peptide elongation.
Case Study: A 2017 study demonstrated its use in synthesizing fluorinated analogs of enkephalins, which exhibited improved blood-brain barrier penetration compared to non-fluorinated counterparts .
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy: - and -NMR confirm stereochemistry and fluorine placement.
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Mass Spectrometry: High-resolution ESI-MS validates molecular weight (observed: 267.27 Da) .
Chromatographic Methods
| Hazard | GHS Code | Precautionary Measures |
|---|---|---|
| Acute toxicity (oral) | H302 | Avoid ingestion; rinse mouth |
| Acute toxicity (dermal) | H312 | Wear protective gloves/clothing |
| Acute toxicity (inhalation) | H332 | Use fume hood |
Storage: -20°C under nitrogen; shelf life: 12 months .
Future Directions and Challenges
Expanding Therapeutic Applications
Synthetic Challenges
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